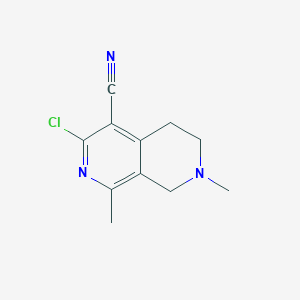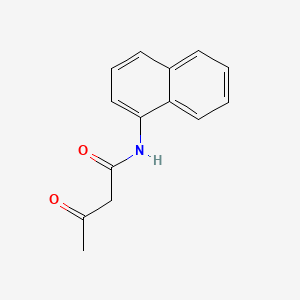
1-(6-Nitropyridin-3-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Nitropyridin-3-yl)azepane is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an azepane ring
Preparation Methods
The synthesis of 1-(6-Nitropyridin-3-yl)azepane typically involves the nitration of pyridine derivatives followed by the formation of the azepane ring. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The azepane ring can be introduced through subsequent reactions involving appropriate reagents and conditions.
Chemical Reactions Analysis
1-(6-Nitropyridin-3-yl)azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Nitropyridin-3-yl)azepane has diverse applications in scientific research, including:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(6-Nitropyridin-3-yl)azepane involves its interaction with molecular targets and pathways. The nitro group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules. The azepane ring provides structural stability and can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-(6-Nitropyridin-3-yl)azepane can be compared with other similar compounds, such as:
1-(6-Chloro-3-nitropyridin-2-yl)azepane:
3-Nitropyridine: Lacks the azepane ring, making it less structurally complex but still useful in various chemical reactions.
The uniqueness of this compound lies in its combination of a nitro group and an azepane ring, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(6-nitropyridin-3-yl)azepane |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-6-5-10(9-12-11)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2 |
InChI Key |
LAAJAAWUVDGRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)


![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)



![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)



![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)


